molecular formula C5H11BrO2S B2394428 1-Bromo-4-(methylsulfonyl)butane CAS No. 18225-56-4

1-Bromo-4-(methylsulfonyl)butane

Cat. No.: B2394428
CAS No.: 18225-56-4
M. Wt: 215.11
InChI Key: UZDQBYJJIOXWMS-UHFFFAOYSA-N
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Description

1-Bromo-4-(methylsulfonyl)butane is an organic compound with the molecular formula C5H11BrO2S. It is a brominated alkyl sulfone, which means it contains both a bromine atom and a sulfonyl group attached to a butane backbone. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(methylsulfonyl)butane can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-butanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and recrystallization, is crucial to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(methylsulfonyl)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Sulfoxides and sulfides can be formed depending on the reaction conditions.

Scientific Research Applications

1-Bromo-4-(methylsulfonyl)butane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: Researchers use it to develop new drugs and therapeutic agents by incorporating it into bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a benzene ring instead of a butane backbone.

    4-Bromophenyl methyl sulfone: Another brominated sulfone with a phenyl group.

    1-Bromo-4-(trimethylsilyl)benzene: Contains a trimethylsilyl group instead of a sulfonyl group.

Uniqueness

1-Bromo-4-(methylsulfonyl)butane is unique due to its combination of a bromine atom and a sulfonyl group on a butane backbone. This structure provides distinct reactivity patterns compared to aromatic sulfones or other alkyl sulfones. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1-bromo-4-methylsulfonylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2S/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDQBYJJIOXWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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